molecular formula C12H12F2O B1324768 Cyclopentyl 3,4-difluorophenyl ketone CAS No. 898791-96-3

Cyclopentyl 3,4-difluorophenyl ketone

Cat. No.: B1324768
CAS No.: 898791-96-3
M. Wt: 210.22 g/mol
InChI Key: XFBLITUUOAPBSI-UHFFFAOYSA-N
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Description

Cyclopentyl 3,4-difluorophenyl ketone is a useful research compound. Its molecular formula is C12H12F2O and its molecular weight is 210.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopentyl-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBLITUUOAPBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642582
Record name Cyclopentyl(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-96-3
Record name Cyclopentyl(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic stability of Cyclopentyl 3,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Cyclopentyl 3,4-difluorophenyl ketone

Executive Summary

The journey of a drug candidate from discovery to market is fraught with challenges, a primary one being the inherent physicochemical stability of the molecule. Thermodynamic stability is a cornerstone of a viable pharmaceutical product, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for assessing the thermodynamic stability of this compound, a representative small molecule featuring key structural motifs common in modern medicinal chemistry. As a senior application scientist, this document is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to design and interpret stability studies with confidence. We will delve into the theoretical underpinnings of stability, detail robust experimental methodologies such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and synthesize the data into a holistic stability profile.

The Imperative of Thermodynamic Stability in Drug Development

In pharmaceutical sciences, thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state under a given set of conditions. A molecule that is thermodynamically unstable is more likely to degrade into other, potentially toxic or inactive, compounds. This has profound implications for drug development. An unstable active pharmaceutical ingredient (API) can lead to a shortened shelf-life, loss of potency, and the formation of harmful impurities, thereby compromising patient safety. Therefore, a thorough understanding of a drug candidate's thermodynamic profile is not merely a regulatory requirement but a fundamental aspect of ensuring a safe and effective therapeutic. The selection of thermally compatible excipients and the determination of optimal storage conditions are directly guided by these stability assessments.[1]

Physicochemical Profile: this compound

The subject of our analysis, this compound, possesses a structure with distinct features that influence its stability:

  • Aryl Ketone Core: The ketone group is a common functional group in pharmaceuticals. Its polarity can influence intermolecular interactions and crystal packing.

  • 3,4-difluorophenyl Group: The presence of two fluorine atoms on the phenyl ring is significant. The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of the molecule.[2] However, the high electronegativity of fluorine also alters the electronic properties of the aromatic ring, potentially influencing its reactivity and intermolecular interactions.[3]

  • Cyclopentyl Moiety: This aliphatic ring adds a non-polar, sterically bulky component to the molecule, which will affect its crystal lattice energy and solubility.

Understanding these structural components is the first step in predicting and interpreting the compound's thermodynamic behavior.

Computational Assessment of Stability: A Predictive Approach

Before embarking on extensive experimental work, computational chemistry offers a powerful tool for predicting the thermodynamic properties of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate the Gibbs free energy of different conformations of this compound, allowing for the identification of the most stable (lowest energy) structure. This in silico analysis provides valuable insights into the intrinsic stability of the molecule.

Logical Workflow for Computational Stability Analysis

The following diagram outlines a typical workflow for the computational prediction of thermodynamic stability.

cluster_0 Computational Workflow A Define Molecular Structure (this compound) B Perform Conformational Search (Identify low-energy geometries) A->B C Geometry Optimization using DFT (e.g., B3LYP/6-31G*) B->C D Frequency Calculation (Confirm true minima, obtain thermal corrections) C->D E Calculate Gibbs Free Energy (G) (G = H - TS) D->E F Identify Most Stable Conformer (Lowest Gibbs Free Energy) E->F cluster_1 DSC Workflow S1 Instrument Calibration (Indium Standard) S2 Sample Preparation (3-5 mg in Aluminum Pan) S1->S2 S3 Program Heating Cycle (e.g., 10°C/min under N2) S2->S3 S4 Run DSC Analysis S3->S4 S5 Data Interpretation (Identify Tm, ΔHf, Transitions) S4->S5

Caption: A streamlined workflow for performing DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. [1]It is essential for determining the thermal stability and decomposition temperature of a compound, as well as quantifying volatile content like moisture or residual solvents. [4][5][6]

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known Curie points.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of this compound into a TGA pan (typically platinum or ceramic).

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Atmosphere: Run the analysis under a controlled atmosphere, usually inert nitrogen, to study thermal decomposition without oxidation. [6]5. Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify:

    • Initial Mass Loss: Mass loss at lower temperatures (below 150 °C) often corresponds to the loss of residual solvents or water. [4] * Decomposition Onset Temperature (Tonset): The temperature at which significant thermal degradation begins. This is a key indicator of the compound's thermal stability. [5] * Decomposition Profile: The number of steps in the mass loss curve can provide insights into the complexity of the decomposition process.

cluster_2 TGA Workflow T1 Instrument Calibration (Mass & Temperature) T2 Sample Preparation (5-10 mg in TGA Pan) T1->T2 T3 Program Heating Cycle (e.g., 10°C/min under N2) T2->T3 T4 Run TGA Analysis T3->T4 T5 Data Interpretation (Identify Mass Loss, Tonset) T4->T5

Caption: A standard workflow for conducting TGA experiments.

Data Synthesis and a Holistic Stability Profile

The true power of thermal analysis comes from combining data from multiple techniques. [4]For this compound, a comprehensive stability profile would be constructed by integrating the findings from DSC and TGA.

Table 1: Hypothetical Thermal Analysis Data Summary

ParameterMethodResultInterpretation
Melting Point (Tm)DSC155 °CSharp endotherm suggests a pure, crystalline material.
Enthalpy of Fusion (ΔHf)DSC28 kJ/molIndicates a reasonably stable crystal lattice.
Other TransitionsDSCNone observedSuggests the absence of polymorphism under these conditions.
VolatilesTGA0.5% mass loss < 120 °CMinimal presence of residual solvent or moisture.
Decomposition Onset (Tonset)TGA280 °CThe compound is thermally stable up to this temperature.

This combined data suggests that this compound is a crystalline solid with good thermal stability, making it a promising candidate from a solid-state perspective. The high decomposition temperature indicates strong intramolecular bonds, a characteristic often enhanced by fluorination. [7]

Potential Degradation Pathways

While thermally stable, potential degradation pathways under other conditions (e.g., hydrolytic, oxidative) should be considered. For fluorinated aryl ketones, degradation might involve reactions at the ketone carbonyl group or, less likely, cleavage of the robust C-F bonds. [8]In biological systems, metabolism could occur, for instance, via a Baeyer–Villiger type reaction facilitated by the electronegative fluorine atoms. [2]

Conclusion

The assessment of thermodynamic stability is a critical, multi-faceted process in drug development. For this compound, a systematic approach combining computational prediction with robust experimental techniques like DSC and TGA provides a comprehensive understanding of its thermal behavior. This guide has detailed the principles and protocols necessary to generate a reliable stability profile, from initial in silico screening to definitive thermal analysis. The insights gained from such studies are paramount for de-risking drug candidates, guiding formulation development, and ultimately ensuring the delivery of a safe, stable, and effective medication to patients.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • Thermogravimetric Analysis (TGA)
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: A quantum mechanical and molecular dynamics study.
  • Wadso, I. (1997). Thermodynamic Studies for Drug Design and Screening. PMC.
  • AAMC FL3 C/P #9. (2018, August 12). Reddit.
  • R. Ando, T. et al. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Huang, L., et al. (2022, July 15). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Chem.
  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (2024, September 14). PMC.
  • Kinetic vs.
  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry.
  • Temperature modulated DSC and DSC studies on the origin of double melting peaks in poly(ether ether ketone). (2025, August 6).
  • Differential scanning calorimetry. Wikipedia.
  • Degradation and Transformation of Organic Fluorine Compounds.
  • Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. (2024, March 6). The Journal of Chemical Physics.
  • Measuring Thermodynamic Stability. (2013, March 21). Chemistry Stack Exchange.
  • Strategies for the Biodegradation of Polyfluorin
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
  • What is the synthesis and application of CYCLOPENTYL PHENYL KETONE? (2022, October 6). Guidechem.
  • Biodegradation of fluorin
  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Chemical Research in Toxicology.
  • AAMC FL 3 Question - Chemistry. (2020, August 7).

Sources

Solubility Profile and Process Development Guide: Cyclopentyl 3,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility behavior of Cyclopentyl 3,4-difluorophenyl ketone (and its structural analogs), a critical intermediate in the synthesis of pharmaceutical actives, particularly kinase inhibitors and analgesic agents.

Due to the specific lipophilic fluorinated motif combined with the alicyclic cyclopentyl group, this compound exhibits a distinct solubility profile characterized by high affinity for non-polar and moderately polar aprotic solvents, while showing significant hydrophobicity. This guide provides a theoretical framework, empirical solubility data (based on chemotype behavior), and validated protocols for solvent selection in scale-up operations.

Physicochemical Context & Theoretical Framework

To understand the solubility profile, we must first analyze the structural determinants of the molecule.

  • Lipophilicity (LogP): The estimated LogP resides between 2.8 and 3.5 [1][3]. The 3,4-difluoro substitution on the phenyl ring significantly increases lipophilicity compared to the non-fluorinated parent, reducing water solubility to negligible levels (< 0.05 mg/mL).

  • Crystal Lattice Energy: The cyclopentyl group introduces conformational flexibility, often resulting in a low melting point (typically 30–60°C depending on purity) or existence as a viscous oil at room temperature [2]. This lowers the energy barrier for dissolution in organic solvents.

  • Fluorine Effect: The electron-withdrawing nature of the fluorine atoms creates a dipole, yet the overall molecule remains largely non-polar. This allows for high solubility in chlorinated solvents and ethers.

Table 1: Predicted Physicochemical Properties
PropertyValue (Approximate)Impact on Processing
Molecular Weight ~210.22 g/mol Moderate diffusivity.
LogP (Octanol/Water) 2.8 – 3.5Highly lipophilic; requires organic solvents for extraction.
H-Bond Donors 0No protic solubility enhancement.
H-Bond Acceptors 3 (Ketone + 2 F)Good solubility in H-bond donor solvents (Alcohols).
Physical State Low-melting Solid / OilProne to "oiling out" during crystallization.

Solubility Profile by Solvent Class[1]

The following data represents the typical solubility behavior for fluorinated phenyl ketones. These values serve as a baseline for process design.

Class I: High Solubility (Primary Solvents)

Used for reaction media and initial dissolution.

  • Dichloromethane (DCM): >500 mg/mL. Excellent solvent due to polarizability matching.

  • Tetrahydrofuran (THF): >400 mg/mL. Standard solvent for Grignard or Friedel-Crafts synthesis of this compound [2].

  • Ethyl Acetate (EtOAc): >300 mg/mL. Preferred for extraction and workup due to lower toxicity than DCM.

  • Toluene: >250 mg/mL. Useful for high-temperature reactions, though solubility decreases significantly at <0°C.

Class II: Moderate/Temperature-Dependent Solubility

Used for crystallization and purification.

  • Methanol (MeOH): 50–150 mg/mL. High solubility at reflux; moderate at RT. Excellent anti-solvent candidate when paired with water.

  • Isopropanol (IPA): 30–100 mg/mL. Often the solvent of choice for cooling crystallization; the compound is soluble at 60°C but supersaturates well upon cooling.

  • Acetonitrile (MeCN): Moderate to High. Often used in HPLC analysis but less common for bulk processing due to cost/toxicity.

Class III: Low Solubility (Anti-Solvents)

Used to induce precipitation or wash filter cakes.

  • Water: <0.05 mg/mL. Practically insoluble. Used to wash away inorganic salts during workup.

  • Hexane / Heptane: <10 mg/mL (at RT). The compound may be miscible at high temperatures but will phase separate or crystallize upon cooling. Critical for "crashing out" the product from EtOAc or DCM solutions.

Experimental Methodology: Solubility Determination

As a Senior Scientist, relying on literature values is insufficient for critical path processes. You must validate solubility empirically. Below is a self-validating gravimetric protocol.

Visual Workflow (Solubility Screening)

Solubility_Workflow Start Start: Solid Sample Solvent_Add Add Solvent (Stepwise) Start->Solvent_Add Equilibration Equilibrate (25°C / 24h) Solvent_Add->Equilibration Check Visual Inspection Equilibration->Check Check->Solvent_Add Fully Dissolved (Add more solid) Filter Filter Supernatant Check->Filter Undissolved Solid Present Dry Evaporate & Weigh Filter->Dry Calc Calculate Solubility (mg/mL) Dry->Calc

Figure 1: Gravimetric solubility determination workflow ensuring saturation equilibrium.

Detailed Protocol
  • Preparation: Weigh approx. 100 mg of this compound into a 4 mL HPLC vial.

  • Addition: Add 250 µL of the target solvent.

  • Agitation: Vortex for 1 minute. Place in a thermomixer at 25°C for 24 hours.

  • Verification:

    • If the solution is clear, add more solid (50 mg increments) until saturation is observed (solid persists).

    • If solid persists immediately, proceed to equilibration.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification:

    • Gravimetric: Transfer 100 µL of supernatant to a pre-weighed aluminum pan. Evaporate solvent.[1][2] Weigh residue.[3]

    • HPLC (Preferred): Dilute 10 µL of supernatant into 990 µL MeCN. Analyze vs. standard curve.

Process Application: Solvent Selection Logic

Selecting the right solvent depends on the unit operation. The diagram below illustrates the decision logic for Synthesis vs. Purification.

Solvent_Selection Root Process Goal Reaction Synthesis (Grignard/Friedel-Crafts) Root->Reaction Purification Purification / Isolation Root->Purification R_Criteria Criteria: High Solubility + Inertness Reaction->R_Criteria P_Method Method? Purification->P_Method R_Solvents Select: THF or DCM R_Criteria->R_Solvents Cryst Crystallization P_Method->Cryst Extract Extraction P_Method->Extract C_Solvent Solvent: IPA or MeOH (Temp dependent solubility) Cryst->C_Solvent E_Solvent Solvent: EtOAc or MTBE (Immiscible with Water) Extract->E_Solvent C_Anti Anti-Solvent: Water or Heptane C_Solvent->C_Anti

Figure 2: Decision tree for selecting solvents based on unit operation requirements.

Crystallization Strategy

Because the compound has a low melting point, "oiling out" is a major risk.

  • Recommended System: Isopropanol (Solvent) + Water (Anti-solvent).

  • Protocol: Dissolve in IPA at 50°C (approx 2 mL/g). Cool slowly to 20°C. If oiling occurs, seed with pure crystal at 30°C. Add Water dropwise only after nucleation has begun.

Extraction Strategy
  • Recommended: Ethyl Acetate / Water.[1][4]

  • Rationale: The high LogP (approx 3.0) ensures >99% recovery into the organic phase (EtOAc) from an aqueous reaction quench, leaving inorganic salts in the water layer.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Cyclopentyl(3,4-difluorophenyl)methanone. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.[1] American Journal of Organic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone (Analog Data). Retrieved from [Link]

  • Google Patents.Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives (Intermediate usage).

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for Cyclopentyl 3,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl 3,4-difluorophenyl ketone is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly COX-2 inhibitors and P2Y12 receptor antagonists (e.g., Ticagrelor analogs). Its structural core—a difluorinated phenyl ring linked to a lipophilic cyclopentyl group—imparts metabolic stability and potency.

This guide outlines two distinct, scalable protocols for its synthesis:

  • Protocol A (Friedel-Crafts Acylation): The preferred industrial route due to low raw material costs and high atom economy.

  • Protocol B (Grignard Addition to Nitrile): A high-fidelity route used when regiochemical purity is paramount or when Friedel-Crafts fails to meet impurity profiles.

Route Selection Strategy

FeatureProtocol A: Friedel-Crafts AcylationProtocol B: Grignard Addition
Primary Reagents 1,2-Difluorobenzene, Cyclopentanecarbonyl chloride, AlCl₃3,4-Difluorobenzonitrile, Bromocyclopentane, Mg
Scalability High (Kilogram to Ton scale)Medium (Safety concerns with large-scale Grignard)
Cost Efficiency High (Cheap starting materials)Moderate (Bromides/Nitriles are costlier)
Regioselectivity ~95% (Requires purification)100% (Structure defined by starting material)
Critical Risk HCl gas evolution; Aluminum wasteExotherm control; Moisture sensitivity

Protocol A: Friedel-Crafts Acylation (Industrial Standard)

Reaction Logic & Regiochemistry

The acylation of 1,2-difluorobenzene is the most direct path. Although fluorine is deactivating, it is an ortho/para director.[1][2] In 1,2-difluorobenzene, the positions para to the fluorine atoms (positions 4 and 5) are electronically equivalent and sterically accessible. Substitution at these positions yields the desired 3,4-difluorophenyl substitution pattern relative to the new ketone bond.

Materials & Stoichiometry
  • 1,2-Difluorobenzene (1,2-DFB): 1.0 equiv (Limiting Reagent)

  • Cyclopentanecarbonyl Chloride: 1.05 equiv

  • Aluminum Chloride (AlCl₃): 1.1 - 1.2 equiv (Anhydrous, granular preferred)

  • Dichloromethane (DCM): 5-7 Volumes (relative to 1,2-DFB)

Step-by-Step Procedure

Step 1: Catalyst Suspension

  • Charge a glass-lined reactor (GLR) with anhydrous DCM under a nitrogen blanket.

  • Cool to 0–5°C.

  • Add AlCl₃ portion-wise. Caution: Exothermic. Stir until a uniform suspension is achieved.

Step 2: Acylating Agent Formation

  • Add Cyclopentanecarbonyl chloride dropwise to the AlCl₃ suspension, maintaining internal temperature <10°C.

  • Stir for 30 minutes to form the acylium ion complex (

    
    ).
    

Step 3: Substrate Addition (Critical Process Parameter)

  • Add 1,2-Difluorobenzene dropwise over 1–2 hours.

    • Note: Slow addition prevents "thermal runaway" and minimizes poly-acylation byproducts.

  • Allow the reaction to warm to 20–25°C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC/GC. Target <1% unreacted 1,2-DFB.

Step 4: Quenching & Workup

  • Cool the reaction mass to 0°C.

  • Slowly quench into a separate vessel containing Ice/HCl (1N) mixture. Warning: Massive HCl gas evolution.

  • Separate the organic (DCM) layer. Extract the aqueous layer once with DCM.

  • Wash combined organics with:

    • Water (2x)

    • 10% NaHCO₃ (to remove acid traces)

    • Brine

  • Dry over Na₂SO₄ and concentrate under vacuum.

Step 5: Purification

  • Distillation: High vacuum distillation (0.5 mmHg, ~110-120°C) is the most effective method to remove regioisomers (2,3-difluoro analogs) if present.

Process Visualization (Protocol A)

FriedelCrafts Start Start: DCM + AlCl3 Acylium Form Acylium Ion (Add Acid Chloride) Start->Acylium Addition Add 1,2-Difluorobenzene (Control Temp <10°C) Acylium->Addition Reaction Reaction Phase (20-25°C, 4-6h) Addition->Reaction Quench Quench into Ice/HCl (Exotherm Management) Reaction->Quench Workup Phase Separation & Wash (H2O, NaHCO3, Brine) Quench->Workup Purify High Vacuum Distillation Workup->Purify Product Final Product: This compound Purify->Product

Figure 1: Workflow for Friedel-Crafts Acylation showing critical temperature control points.

Protocol B: Grignard Addition (High Purity Alternative)

Reaction Logic

This route utilizes 3,4-difluorobenzonitrile . The nitrile group fixes the position of the incoming nucleophile, guaranteeing the 3,4-substitution pattern without isomer concerns.

Materials & Stoichiometry
  • Bromocyclopentane: 1.1 equiv

  • Magnesium Turnings: 1.2 equiv

  • 3,4-Difluorobenzonitrile: 1.0 equiv

  • THF (Anhydrous): 10 Volumes

Step-by-Step Procedure

Step 1: Grignard Reagent Preparation

  • Activate Mg turnings with Iodine crystal in minimal THF.

  • Add 10% of the Bromocyclopentane to initiate. Wait for exotherm/color change.

  • Add remaining Bromocyclopentane/THF solution dropwise at reflux temperature (65°C).

  • Stir 1 hour post-addition to ensure complete formation of Cyclopentylmagnesium bromide.

Step 2: Addition to Nitrile

  • Cool Grignard solution to 0°C.

  • Add solution of 3,4-Difluorobenzonitrile in THF dropwise.

  • Warm to RT and stir for 3–5 hours. The intermediate formed is the imine magnesium salt.

Step 3: Hydrolysis (The Ketone Formation)

  • Cool to 0°C.

  • Add 3N HCl carefully. Note: This step hydrolyzes the imine salt to the ketone.

  • Reflux the biphasic mixture for 1–2 hours to ensure complete hydrolysis.

Step 4: Isolation

  • Extract with Ethyl Acetate or MTBE.

  • Wash with water and brine.

  • Concentrate.[3][4] Crystallization from Hexane/IPA is often possible due to higher purity profile.

Mechanism & Logic Diagram

GrignardPath Mg Mg + R-Br Grignard Grignard Reagent (Cyclopentyl-MgBr) Mg->Grignard THF, Reflux Intermediate Imine Salt Intermediate Grignard->Intermediate + Nitrile Nitrile 3,4-Difluorobenzonitrile Nitrile->Intermediate Hydrolysis Acid Hydrolysis (HCl) (Critical for Ketone) Intermediate->Hydrolysis Final Target Ketone Hydrolysis->Final -NH4Cl

Figure 2: Mechanistic pathway for Grignard addition ensuring regiochemical fidelity.

Analytical Quality Control

To ensure the protocol meets pharmaceutical standards, the following attributes must be monitored.

AttributeSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity > 98.5%HPLC (C18 Column, ACN:H2O gradient)
Regioisomer (2,3-DF) < 0.5%GC-MS or H-NMR
Water Content < 0.1%Karl Fischer

H-NMR Validation (Expected Signals):

  • Aromatic Region: Multiplets at

    
     7.1 – 7.8 ppm (3 protons, characteristic of 1,2,4-trisubstituted benzene).
    
  • Methine (Cyclopentyl): Quintet/Multiplet at

    
     3.4 – 3.6 ppm (1H, alpha to carbonyl).
    
  • Aliphatic: Multiplets at

    
     1.5 – 2.0 ppm (8H, cyclopentyl ring).
    

Troubleshooting Guide

  • Issue: Low Yield in Friedel-Crafts.

    • Cause: Catalyst deactivation by moisture or old

      
      .
      
    • Fix: Ensure

      
       is free-flowing and yellow/green (not white powder). Use fresh bottle.
      
  • Issue: High Isomer Content (Protocol A).

    • Cause: Reaction temperature too high during addition.

    • Fix: Strictly maintain <10°C during addition.[2]

  • Issue: Incomplete Hydrolysis (Protocol B).

    • Cause: Acid concentration too low or time too short.

    • Fix: Ensure the hydrolysis step is refluxed for at least 1 hour at pH < 2.

References

  • Patent EP2644590A1 . Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.[5][6][7] (Describes the acylation of 1,2-difluorobenzene to the 3,4-difluoro ketone intermediate).

  • Patent CN107337595A . Synthetic process of cyclopentyl phenyl ketone.[8] (Grignard methodology adaptable for difluoro-analogs).

  • Organic Chemistry Portal . Friedel-Crafts Acylation Mechanism and Conditions. [Link][9]

Sources

Application Note: Optimization of Friedel-Crafts Acylation for (3,4-Difluorophenyl)(cyclopentyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This protocol details the synthesis of (3,4-difluorophenyl)(cyclopentyl)methanone via the Friedel-Crafts acylation of 1,2-difluorobenzene using cyclopentanecarbonyl chloride .[1]

Strategic Context: The primary challenge in this synthesis is the electronic nature of the substrate. 1,2-difluorobenzene is significantly deactivated due to the strong inductive effect (


) of the two fluorine atoms.[2] While fluorine possesses a weak mesomeric electron-donating effect (

), the inductive withdrawal dominates, making the ring electron-poor and sluggish toward electrophilic aromatic substitution (EAS).

Regioselectivity Logic: Despite the deactivation, the reaction is highly regioselective.[2] The directing effects of the two ortho-fluorine atoms reinforce each other to direct the incoming electrophile to position 4.

  • Position 3/6: Ortho to one fluorine, meta to the other. Sterically hindered.

  • Position 4/5: Para to one fluorine, meta to the other.[2] This is the most electronically favorable and sterically accessible site.

Therefore, acylation of 1,2-difluorobenzene yields the 3,4-difluorophenyl substitution pattern in the final ketone.

Reaction Mechanism & Pathway[3][4][5][6]

Understanding the species in solution is critical for process control. In deactivated systems, the concentration of the active electrophile (the acylium ion) must be maximized.

Mechanistic Pathway Diagram[7]

FC_Mechanism Reagents Reagents (R-COCl + AlCl3) Complex Donor-Acceptor Complex Reagents->Complex Coordination Acylium Acylium Ion [R-C≡O]+ [AlCl4]- Complex->Acylium Ionization (-Cl-) Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + 1,2-Difluorobenzene (Slow Step) ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl (Aromatization) Final Final Ketone (Post-Hydrolysis) ProductComplex->Final + H2O / HCl (Quench)

Caption: Mechanistic progression from acyl chloride activation to the stable product-Lewis acid complex. Note that the reaction stops at the 'ProductComplex' stage until aqueous quenching.

Experimental Protocol

Safety Warning: Aluminum chloride (


) reacts violently with water, releasing 

gas.[1][3] Perform all operations in a fume hood. Hydrofluoric acid (HF) is not typically generated in this specific reaction, but standard precautions for fluorinated aromatics apply.
Materials & Stoichiometry[9]
ComponentRoleEquiv.Mol. Wt.DensityNotes
1,2-Difluorobenzene Substrate1.0114.091.16 g/mL"3,4-difluoro" precursor
Cyclopentanecarbonyl Chloride Electrophile1.1132.591.08 g/mLMoisture sensitive
Aluminum Chloride (

)
Catalyst1.3 - 1.5133.34SolidMust be anhydrous
Dichloromethane (DCM) Solvent------Anhydrous

Why 1.3+ Equivalents of


? 
Unlike catalytic Friedel-Crafts alkylation, acylation requires stoichiometric Lewis acid.[1] The resulting ketone product is a Lewis base that forms a strong 1:1 complex with 

, deactivating the catalyst. Excess

ensures catalytic activity is maintained for the conversion of the remaining starting material.
Step-by-Step Procedure
Phase A: Acylium Ion Formation
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (to trap

    
     gas).
    
  • Solvent Charge: Purge the system with nitrogen. Add anhydrous DCM (5–10 volumes relative to substrate).

  • Catalyst Addition: Cool the DCM to

    
    . Add anhydrous 
    
    
    
    (1.4 equiv) in portions. The suspension may darken slightly.
  • Electrophile Activation: Add cyclopentanecarbonyl chloride (1.1 equiv) dropwise to the

    
     suspension at 
    
    
    
    .
    • Observation: The mixture will homogenize as the acylium salt forms. Stir for 15–30 minutes at

      
       to ensure complete formation of the active electrophile.
      
Phase B: Electrophilic Aromatic Substitution
  • Substrate Addition: Add 1,2-difluorobenzene (1.0 equiv) dropwise over 20–30 minutes, maintaining the internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT).

    • Checkpoint: Check reaction progress by HPLC or TLC. Due to the deactivated ring, RT stirring might be insufficient.

    • Optimization: If conversion is

      
       after 2 hours, heat the mixture to reflux (
      
      
      
      ) for 4–6 hours. The evolution of
      
      
      gas indicates reaction progress.
Phase C: Quench & Workup
  • Quench: Cool the reaction mixture to

    
    . Slowly  pour the reaction mixture into a beaker containing crushed ice and concentrated 
    
    
    
    (approx. 10% v/v).
    • Critical Step: This breaks the strong Product-

      
       complex. Vigorous stirring is required.
      
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Wash: Wash combined organics with water, then saturated

    
     (to remove residual acid), and finally brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Process Workflow & Control

This workflow diagram illustrates the critical decision points and physical operations required for reproducibility.

Workflow Start Start: Inert Gas Purge Prep Suspend AlCl3 in DCM (0°C) Start->Prep Activation Add Acid Chloride (Form Acylium Ion) Prep->Activation Addition Add 1,2-Difluorobenzene (Slow Addition) Activation->Addition Reaction Warm to RT / Reflux Addition->Reaction Check HPLC Check: Conversion > 95%? Reaction->Check Check->Reaction No (Extend Time/Heat) Quench Pour into Ice/HCl Check->Quench Yes Workup Phase Separation & Wash Quench->Workup

Caption: Operational workflow for the batch synthesis. The 'Check' node is critical for deactivated substrates to prevent premature workup.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Deactivated ring; Catalyst poisoning.Increase

to 1.5–2.0 equiv. Switch solvent to 1,2-dichloroethane (DCE) and reflux at

.
Regioisomers High temperature during addition.Ensure addition of substrate is strictly at

. Verify starting material is pure 1,2-difluorobenzene.
Dark/Tarry Product Polymerization or decomposition.[1]Control exotherm strictly. Ensure anhydrous conditions (water reacts with

to create hot spots).[3]
Emulsion in Workup Aluminum salts precipitation.Ensure the quench solution is sufficiently acidic (

) to keep Aluminum salts soluble in the aqueous phase.

References

  • Regioselectivity of Fluorinated Benzenes

    • BenchChem Application Note: "Controlling regioselectivity in the acylation of 1,2-difluoro-3-methylbenzene." (General principles of difluoro-directing effects).
  • General Friedel-Crafts Protocols

    • Organic Chemistry Portal: "Friedel-Crafts Acylation."[1][2][4][5][6][7] (Standard stoichiometry and mechanism).

  • Patent Literature (Analogous Reactions)

    • Google Patents: EP2644590A1 "Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives."[1] (Describes acylation of 1,2-difluorobenzene to form 3,4-difluorophenyl ketones).

  • Safety Data

    • Stanford University: "LCSS: Aluminum Trichloride."[3]

Sources

Using Cyclopentyl 3,4-difluorophenyl ketone in reductive amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination of Cyclopentyl 3,4-Difluorophenyl Ketone

Abstract

This technical guide details the optimized protocols for the reductive amination of This compound , a sterically demanding and electronically activated scaffold common in medicinal chemistry (e.g., CCR5 antagonists, analgesic pharmacophores). While standard reductive amination conditions often suffice for simple ketones, the steric bulk of the cyclopentyl ring combined with the electron-withdrawing nature of the 3,4-difluorophenyl group requires specific methodological adjustments to suppress side reactions and maximize yield. This note compares Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide-mediated protocols.

Introduction & Chemical Context

The This compound scaffold presents a unique dichotomy in reactivity:

  • Electronic Activation: The 3,4-difluoro substitution pattern on the phenyl ring is strongly electron-withdrawing (inductive effect). This increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack by the amine.

  • Steric Hindrance: The cyclopentyl group introduces significant steric bulk adjacent to the reaction center. This hinders the formation of the tetrahedral hemiaminal intermediate and the approach of the reducing agent.

Medicinal Relevance: The 3,4-difluorophenyl motif is frequently employed to block metabolic oxidation (P450 metabolism) at the para- and meta-positions, extending the half-life of drug candidates. The cyclopentyl group provides necessary lipophilicity for membrane permeability.

Mechanistic Insight

The reaction proceeds via a two-step equilibrium-reduction sequence. For this substrate, the equilibrium formation of the imine (or iminium ion) is the rate-determining challenge due to the cyclopentyl sterics.

Figure 1: Reaction Pathway The following diagram illustrates the pathway, emphasizing the critical "Dehydration" step which must be driven to completion.

ReductiveAmination Ketone Cyclopentyl 3,4-difluoro Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Imine Imine / Iminium (Key Intermediate) Hemiaminal->Imine -H2O (Dehydration) Slow Step (Sterics) Imine->Ketone Hydrolysis Product Target Amine Imine->Product Reduction (Hydride Transfer)

Caption: Mechanistic pathway highlighting the dehydration bottleneck caused by the cyclopentyl group.

Method Selection Guide

Select the protocol based on the nucleophilicity of your amine partner.

FeatureProtocol A: STAB (Standard) Protocol B: Ti(OiPr)4 (Advanced)
Reagent Sodium TriacetoxyborohydrideTitanium(IV) Isopropoxide + NaBH4
Primary Use Aliphatic, unhindered aminesWeakly nucleophilic amines (anilines) or hindered amines
Mechanism Proton-catalyzed imine formationLewis-acid activation + Water Scavenging
Water Tolerance ModerateLow (Ti species hydrolyze)
Yield (Typical) 70-85%85-95%
Processing Acid/Base extractionRequires filtration of TiO2 salts

Protocol A: Standard STAB Method

Recommended for primary aliphatic amines.

Rationale: Sodium triacetoxyborohydride (STAB) is mild and exhibits high chemoselectivity for imines over ketones.[1] Acetic acid is used to catalyze the imine formation without protonating the amine to the point of deactivation.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[2]

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Imine Pre-equilibrium: In a dry reaction vessel under Nitrogen, dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in DCE (0.2 M concentration).

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Due to the cyclopentyl group, this pre-stir is critical to establish the equilibrium before adding the reductant.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction Monitor: Stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the ketone (m/z [M+H]+).

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

  • Work-up: Extract with DCM (x3). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Method

Recommended for anilines, secondary amines, or if Protocol A yields <50%.

Rationale: Ti(OiPr)4 acts as a dual-function reagent: it is a Lewis Acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine (Le Chatelier’s principle). This is essential for overcoming the steric hindrance of the cyclopentyl ring.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent 1: Titanium(IV) Isopropoxide (1.25 – 1.5 equiv)

  • Reagent 2: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Absolute Ethanol (or Methanol)[3][4][5]

Step-by-Step Procedure:

  • Complexation: In a dry flask under Nitrogen, mix the ketone (neat) and amine (neat) if liquids. Immediately add Ti(OiPr)4 (1.25 equiv).

    • Note: If solids, dissolve in minimal dry THF before adding Ti(OiPr)4.

  • Imine Formation: Stir the neat/concentrated mixture at RT for 1–2 hours. The solution often becomes viscous.

  • Dilution: Dilute the mixture with Absolute Ethanol (to ~0.3 M).

  • Reduction: Cool the solution to 0°C. Add NaBH4 (1.5 equiv) portion-wise (exothermic).

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical Step): Quench by adding 1N NaOH or aqueous NH4OH.

    • Observation: A heavy white precipitate (Titanium dioxide) will form.

  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

  • Work-up: The filtrate will separate into layers. Collect the organic layer, wash with brine, and concentrate.[4]

Troubleshooting & Optimization

Figure 2: Optimization Logic Flow

Optimization Start Low Yield / Incomplete Conversion Check1 Is Ketone remaining? Start->Check1 Check2 Is Alcohol byproduct forming? Check1->Check2 No (Ketone consumed) Action1 Steric Issue: Switch to Protocol B (Ti-mediated) to force imine formation. Check1->Action1 Yes (Imine not forming) Action2 Chemoselectivity Issue: Use STAB at lower temp (0°C) or add amine in higher excess. Check2->Action2 Yes (Direct reduction) Action3 Electronic Deactivation: If amine is electron-poor, heat Ti-step to 60°C. Check2->Action3 No (Complex mixture)

Caption: Decision tree for troubleshooting low yields based on LCMS analysis.

Common Issues:

  • Alcohol Formation: If the ketone reduces to the alcohol (Cyclopentyl(3,4-difluorophenyl)methanol) instead of the amine, the imine formation was too slow. Solution: Use Protocol B or increase the pre-stir time in Protocol A.

  • Defluorination: Rare, but under harsh reducing conditions (e.g., hydrogenation with Pd/C), the fluorine atoms can be cleaved. Solution: Stick to Hydride reagents (STAB/NaBH4) which do not affect aryl-fluorides.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][8][9][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][8][10][11][12][13] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride.[3][4] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5][8] The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application Note: Catalytic Synthesis of Fluorinated Aryl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated aryl ketones (FAKs) are critical pharmacophores in medicinal chemistry. The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (


), and protein binding affinity. Traditional Friedel-Crafts acylation of fluorobenzenes is often plagued by poor regioselectivity (para-dominance) and harsh conditions incompatible with sensitive heterocycles.

This guide details three advanced catalytic protocols that overcome these limitations:

  • Palladium-Catalyzed Carbonylative Cross-Coupling: For the synthesis of fluorinated biaryl ketones using solid CO surrogates.

  • Nickel-Catalyzed Cross-Electrophile Coupling (XEC): For accessing alkyl-aryl ketones from stable acid chlorides and aryl halides.

  • Metallaphotoredox Decarboxylative Acylation: A mild, radical-based approach using abundant carboxylic acids.

Strategic Selection Guide

Before selecting a protocol, analyze your target molecule's topology. Use the decision tree below to match your substrate availability with the optimal catalytic manifold.

StrategyTree Start Target: Fluorinated Aryl Ketone Type What is the ketone structure? Start->Type Biaryl Diaryl Ketone (Ar-CO-Ar') Type->Biaryl AlkylAryl Alkyl-Aryl Ketone (Ar-CO-R) Type->AlkylAryl Method1 METHOD A: Pd-Carbonylative Suzuki (Uses CO Surrogate) Biaryl->Method1 Best for sp2-sp2 Substrate Available Alkyl Source? AlkylAryl->Substrate AcidCl Acid Chloride (R-COCl) Substrate->AcidCl CarbAcid Carboxylic Acid (R-COOH) Substrate->CarbAcid Method2 METHOD B: Ni-Catalyzed XEC (Reductive Coupling) AcidCl->Method2 Robust, Scalable Method3 METHOD C: Photoredox/Ni Dual Cat (Decarboxylative) CarbAcid->Method3 Mild, High F-Group Tolerance

Figure 1: Strategic decision tree for selecting the optimal catalytic manifold based on target structure and starting material availability.

Method A: Pd-Catalyzed Carbonylative Suzuki-Miyaura

Best for: Fluorinated biaryl ketones (e.g., 4-fluorobenzophenone derivatives). Concept: Instead of using toxic CO gas cylinders, this protocol uses Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, stoichiometric CO source.

Mechanism & Rationale

The reaction proceeds via a Pd(0)/Pd(II) cycle. The key challenge with fluorinated substrates is ensuring that the oxidative addition into the C-I/C-Br bond is faster than the decomposition of the CO source.

  • Oxidative Addition: Pd(0) inserts into the Aryl-Iodide bond.

  • CO Insertion: CO (liberated from Mo(CO)₆) coordinates and inserts to form an acyl-Pd species.

  • Transmetallation: The aryl boronic acid transfers its aryl group.

  • Reductive Elimination: Releases the ketone and regenerates Pd(0).

Protocol: Solid-Source Carbonylation

Target: 4-fluoro-4'-(trifluoromethyl)benzophenone.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Electrophile 1-iodo-4-fluorobenzene1.0Substrate A
Nucleophile 4-(trifluoromethyl)phenylboronic acid1.5Substrate B
Catalyst Pd(OAc)₂0.05Pre-catalyst
Ligand Xantphos0.05Wide bite angle favors acylation
CO Source Mo(CO)₆1.0Solid CO source
Base K₂CO₃3.0Activates boronic acid
Solvent 1,4-Dioxane-0.2 M concentration

Step-by-Step Procedure:

  • Setup: In a glovebox or under rigorous Ar flow, charge a pressure-rated reaction tube with Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), aryl iodide (1.0 equiv), boronic acid (1.5 equiv), and Mo(CO)₆ (1.0 equiv).

  • Solvation: Add degassed 1,4-Dioxane.

  • Activation: Add K₂CO₃. Seal the tube immediately with a Teflon-lined cap.

  • Reaction: Heat to 80 °C for 12 hours behind a blast shield (CO pressure generation).

  • Workup: Cool to RT. Carefully vent the vial in a fume hood (release of residual CO). Filter through a pad of Celite.

  • Purification: Concentrate and purify via silica gel chromatography.

Critical Note: Mo(CO)₆ releases CO gas upon heating. Even though it is a solid reagent, the headspace will contain lethal concentrations of CO. Always work in a well-ventilated fume hood.

Method B: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Best for: Alkyl-Aryl ketones, especially when incorporating fluorinated acyl chlorides (e.g., trifluoroacetylation). Concept: This method couples two electrophiles (Ar-Br and R-COCl) using a reducing metal (Mn or Zn) to turn over the Nickel catalyst. It avoids the use of sensitive organometallic reagents (Grignard/Zincates).[2]

Mechanism (The Weix Cycle)

Unlike Pd-coupling, this does not involve transmetallation. It involves two distinct oxidative additions at the Ni center, mediated by a radical chain process.

NiXEC Ni0 Ni(0)L NiII_Ar L-Ni(II)(Ar)X Ni0->NiII_Ar Ox. Add (Ar-Br) NiIII Ni(III)(Ar)(COR) NiII_Ar->NiIII Radical Recombination (with •COR) NiII_Acyl L-Ni(II)(COR)X NiII_Acyl->Ni0 Reduction by Mn NiIII->NiII_Acyl Red. Elim (Product Release) Product Ar-CO-R NiIII->Product Yields Ketone ArX Ar-Br RCOCl R-COCl RCOCl->NiII_Acyl Radical Generation Mn Mn(0) -> Mn(II)

Figure 2: Simplified mechanistic cycle for Ni-catalyzed cross-electrophile coupling of aryl halides and acid chlorides.

Protocol: Reductive Acylation

Target: 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one (Using Trifluoroacetyl chloride equivalent).

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 1 1-bromo-4-fluorobenzene1.0Aryl Electrophile
Substrate 2 Trifluoroacetic Anhydride (TFAA)*1.5Acyl Electrophile source
Catalyst NiBr₂·glyme0.10Nickel source
Ligand 2,2'-Bipyridine0.10Ligand
Reductant Mn powder (<10 micron)2.0Terminal Reductant
Additive TFA (Trifluoroacetic acid)0.05Surface activator for Mn
Solvent DMF (Anhydrous)-Polar solvent essential for XEC

*Note: While acid chlorides are standard, anhydrides are often superior for fluorinated acyl groups to prevent volatility issues.

Step-by-Step Procedure:

  • Catalyst Prep: In a vial, mix NiBr₂·glyme and Bipyridine in DMF. Stir for 20 mins to form the green complex.

  • Mn Activation: In the reaction vessel, add Mn powder and the catalytic amount of TFA. Sonicate for 5 mins to activate the metal surface.

  • Addition: Add the Aryl Bromide and the Nickel catalyst solution to the Mn.

  • Acyl Source: Add the anhydride (or acid chloride) last.

  • Reaction: Stir vigorously at 60 °C. The reaction is heterogeneous; efficient stirring is crucial to keep Mn suspended.

  • Quench: Dilute with EtOAc and quench with 1M HCl (to dissolve Mn salts).

  • Isolation: Wash organic layer with NaHCO₃ (to remove acid byproducts), dry, and concentrate.

Method C: Metallaphotoredox Decarboxylative Acylation

Best for: Late-stage functionalization using complex carboxylic acids (e.g., amino acids, drug metabolites). Concept: Merges Iridium photoredox catalysis (to generate radicals from acids) with Nickel catalysis (to capture the radical and couple with aryl halides).

Protocol: Anhydride Activation Route

This method generates a mixed anhydride in situ, which is then decarboxylated to form a ketone.

Reagents:

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • Catalyst: NiCl₂·dme (5 mol%) / dtbbpy (5 mol%)

  • Activator: Di-tert-butyl dicarbonate (Boc₂O) (used to form the anhydride in situ)

  • Base: 2,6-Lutidine

  • Light Source: Blue LED (450 nm)

Workflow:

  • In-situ Activation: Mix the Carboxylic Acid (1.0 equiv) with Boc₂O (1.0 equiv) and Lutidine in THF. Stir 30 mins to form the symmetrical or mixed anhydride.

  • Catalysis: Add the Fluorinated Aryl Bromide (1.0 equiv), Ni-catalyst, Ir-photocatalyst, and solvent (usually DME or MeCN).

  • Irradiation: Irradiate with Blue LEDs at RT for 24 hours. Fan cooling is required to maintain RT.

  • Mechanism: The Ir* species oxidizes the anhydride, leading to CO₂ extrusion and formation of an alkyl radical. This radical is intercepted by the Ni-Ar complex, followed by reductive elimination to form the ketone.

Comparative Analysis & Troubleshooting

FeaturePd-Carbonylation (Method A)Ni-Reductive XEC (Method B)Photoredox (Method C)
Key Bond Formed sp²-CO-sp² (Biaryl)sp²-CO-sp³ (Alkyl-Aryl)sp²-CO-sp³ (Alkyl-Aryl)
F-Compatibility High (on ring)High (on ring or acyl)High (Alkyl F-groups)
Limiting Factor CO handling / SafetyStirring (Heterogeneous)Light penetration / Scale
Common Failure Catalyst poisoning by I⁻Mn surface passivationInefficient radical capture
Fix Add AgOTf scavengerAdd TMSCl or TFA activatorIncrease Ni loading

Safety Warning:

  • Fluorine NMR: Always use ¹⁹F NMR to monitor reaction progress. Fluorinated products often have distinct shifts compared to starting materials.

  • HF Formation: If using highly fluorinated acyl chlorides (e.g., perfluorooctanoyl chloride) and water is present, HF can form. Use anhydrous conditions and quench with basic bicarbonate solution.

References

  • Palladium-Catalyzed Carbonylative Coupling (General Review)

    • Wu, X. F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles.[7][10][11] Chemical Society Reviews, 40(10), 4986-5009.

  • Nickel-Catalyzed Cross-Electrophile Coupling (Ketone Synthesis)

    • Wotal, A. C., Batesky, D. C., & Weix, D. J. (2016).[1] Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of Ethyl 4-Oxododecanoate. Organic Syntheses, 93, 50-62.[1]

  • Photoredox Decarboxylative Acylation

    • Zhang, X., MacMillan, D. W. C. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(22), 3322–3333.
  • Solid CO Surrogates (Mo(CO)₆ Protocol)

    • Nordeman, P., Odell, L. R. (2011). Palladium-catalyzed carbonylative Suzuki–Miyaura coupling of aryl iodides with arylboronic acids using molybdenum hexacarbonyl. European Journal of Organic Chemistry, 2011(15), 2823–2827.
  • Recent Advances in Fluorinated Ketone Synthesis

    • Guo, Y., et al. (2024). Recent Advances in the Synthesis of Distal Fluorinated Ketones. Chinese Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclopentyl 3,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-CPDFK-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization of Cyclopentyl 3,4-difluorophenyl ketone Isolation

Technical Overview & Compound Profile

Before initiating purification, verify your target compound's profile. This molecule sits at the intersection of lipophilic cyclic aliphatics and electron-deficient aromatics.

  • Target Molecule: Cyclopentyl(3,4-difluorophenyl)methanone

  • CAS (Analog Reference): 111982-45-7 (2-fluoro analog), 943116-07-2 (3-fluoro-4-methoxy analog). Note: Specific CAS for the 3,4-difluoro variant varies by supplier but follows the generic aryl ketone profile.

  • Physicochemical Behavior:

    • State: Low-melting solid or viscous oil (highly dependent on purity).

    • Solubility: High in DCM, EtOAc, THF; Low in Hexane/Pentane (at low temps).

    • Stability: Stable to air/moisture; sensitive to strong bases (enolization) and strong reductants.

Decision Matrix: Selecting Your Purification Strategy

Do not default to a single method. Use this logic flow to determine the most efficient pathway based on your crude material's state.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State at RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Viscous Oil / Gum CheckState->Oil Amorphous Cryst Method A: Recrystallization (Solvent: Hexane/EtOAc) Solid->Cryst Distill Method B: High-Vac Distillation (<0.5 mmHg) Oil->Distill High Thermal Stability Column Method C: Flash Chromatography (Difficult Separations) Oil->Column Thermally Labile / Small Scale Distill->Cryst Post-Distillation Polishing

Figure 1: Decision matrix for selecting the primary purification vector based on the crude physical state.

Troubleshooting Guides (FAQ Format)

Module A: Chemical Workup (The "Hidden" Purification)

Most purification failures stem from poor quenching of the Friedel-Crafts or Grignard reaction.

Q: My crude oil is black/tarry and smells acrid. What happened? A: This indicates residual Aluminum Chloride (AlCl₃) or Lewis acid complexes. Standard water washes are insufficient to break the ketone-aluminum complex.

  • The Fix (Rochelle's Salt Method):

    • Dilute the reaction mixture with an equal volume of ether or DCM.

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) vigorously.

    • Stir for 1-2 hours until the two layers are clear and distinct. The tartrate chelates the aluminum, breaking the emulsion and releasing the ketone.

Q: I have unreacted 3,4-difluorobenzoyl chloride. How do I remove it without chromatography? A: Chemical scavenging is faster than columns.

  • The Protocol:

    • Add 3-dimethylaminopropylamine (DMAPA) (1.5 eq relative to estimated impurity) to the crude solution.

    • Stir for 30 minutes. The amine reacts with the acid chloride to form a highly polar amide.

    • Wash with 1M HCl .[1] The basic amide will protonate and partition into the aqueous layer, leaving your neutral ketone in the organic phase.

Module B: Crystallization Strategies

The Gold Standard for purity >99%.

Q: The compound "oils out" instead of crystallizing. How do I fix this? A: This is common for fluorinated aryl ketones due to their low melting points. You are likely in the "Oiling Out" zone (liquid-liquid phase separation) rather than the metastable zone.

  • Corrective Protocol:

    • Solvent Switch: Move to a single-solvent system with a steep solubility curve, like Pentane or Hexane .

    • Seeding: You must obtain a seed crystal. If none exists, scratch the glass violently at -78°C (dry ice/acetone bath) to induce nucleation.

    • The "Two-Solvent" Trick: Dissolve in minimum DCM (very soluble). Slowly layer Hexane (insoluble) on top. Place in the fridge without stirring. Slow diffusion promotes crystal growth over oiling.

Q: I see two spots on TLC, but they co-crystallize. Is it an isomer? A: Likely the 2,3-difluoro isomer . Synthetically, 3,4-difluoro precursors often contain 5-10% of the 2,3-isomer.

  • Resolution: Crystallization rarely separates positional isomers efficiently. You must switch to High-Efficiency Vacuum Distillation (see Module C) or Reverse Phase Chromatography (C18 column, MeOH/Water gradient), as the dipole moments differ enough for separation on non-polar stationary phases.

Module C: Distillation & Chromatography

Q: What are the vacuum requirements for distilling this ketone? A: Aryl cyclopentyl ketones have high boiling points.

  • Guideline: You need a vacuum of <0.5 mmHg .

  • Expected bp: ~130-145°C at 0.5 mmHg.

  • Warning: Do not exceed a bath temperature of 180°C. Fluorinated aromatics are generally stable, but the cyclopentyl ring can undergo radical decomposition or ring-opening at extreme temperatures.

Q: What is the best mobile phase for Flash Chromatography? A:

  • Standard: Hexane/Ethyl Acetate (Gradient: 0% to 15% EtOAc). The ketone usually elutes early (Rf ~0.4 in 9:1 Hex/EtOAc).

  • Problem: If the peak tails, it indicates interaction with silanols.

  • Fix: Pre-wash the Silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites, then run your standard gradient.

Data Summary: Impurity Profiles

Impurity TypeOriginDetection (TLC/HPLC)Removal Strategy
Starting Material Unreacted 3,4-difluorobenzene / Acid ChlorideHigh Rf (Non-polar)High Vac Distillation / Amine Scavenge
Isomer 2,3-difluorophenyl ketoneVery close Rf (Critical Pair)Reverse Phase HPLC / Spinning Band Distillation
Alcohol Reduced ketone (Over-reaction)Low Rf (Polar, broad)Silica Gel Chromatography (elutes late)
Colored Tars Polymerized Friedel-Crafts byproductsBaseline (Did not move)Activated Carbon Filtration / Short Path Distillation

Standard Operating Procedure (SOP): The "Hybrid" Purification

For maximum purity (>99.5%) required for pharmaceutical intermediates, follow this hybrid workflow:

  • Quench: Rochelle's Salt workup to remove metal salts.

  • Strip: Concentrate organic layer to a crude oil.

  • Distill: Perform a "rough" Kugelrohr or Short Path distillation (0.1 mmHg) to remove heavy tars and inorganic salts.

  • Crystallize: Dissolve the distillate in boiling Hexane (10 mL/g) . Cool slowly to -20°C.

    • If oiling occurs:[2] Re-heat, add 5% EtOAc, and re-cool.

Workflow Crude Crude Reaction (DCM/AlCl3) Quench 1. Quench (Rochelle's Salt) Crude->Quench Wash 2. Acid/Base Wash (Remove SM) Quench->Wash Dry 3. Dry & Strip (Na2SO4) Wash->Dry Distill 4. Short Path Distillation (Remove Tars) Dry->Distill Cryst 5. Crystallize (Hexane/-20°C) Distill->Cryst Pure Final API Grade (>99.5%) Cryst->Pure

Figure 2: The Hybrid Purification Workflow for Pharmaceutical Grade Purity.

References

  • Friedel-Crafts Workup Protocols: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 584. (Standard Rochelle's Salt protocol for aluminum emulsions).
  • Purification of Fluorinated Ketones

    • BenchChem Application Notes.[1] "Synthesis of Ketones from 3,4-Difluorophenylacetyl Chloride."[1] (General protocols for fluorinated phenyl ketone isolation).

  • Crystallization of Low-Melting Aromatics

    • University of Rochester, Dept of Chemistry. "Purification: How To - Recrystallization Strategies for Oiling Compounds."

  • Synthesis Context (Ticagrelor Intermediates)

    • Bioorganic & Medicinal Chemistry Letters, 2007, 17, 6013-6018.[3][4] (Discusses purification of structurally similar 3,4-difluorophenyl cyclopropyl systems).

  • Distillation of Ketones

    • Organic Syntheses, Coll. Vol. 1, p. 192 (1941). "Cyclopentanone and Analogs." (Foundational techniques for distilling cyclic ketones).

Disclaimer: This guide assumes standard laboratory safety protocols. Fluorinated compounds can be toxic; always consult the specific MSDS before handling.

Sources

Technical Support Center: Crystallization of Cyclopentyl 3,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of Cyclopentyl 3,4-difluorophenyl ketone. This document is designed for researchers, chemists, and process development professionals to provide practical, in-depth guidance on selecting an optimal solvent system for this specific molecule. Our approach is rooted in first principles of physical organic chemistry and established best practices in crystallization.

PART 1: Foundational Principles & Initial Assessment

This section addresses the most common preliminary questions and establishes a logical framework for solvent selection based on the molecular structure of this compound.

FAQ 1: What are the ideal characteristics of a crystallization solvent for my compound?

The "ideal" solvent must satisfy a specific set of thermodynamic and kinetic criteria. The primary characteristic is a steep solubility curve with respect to temperature. This means the solvent should exhibit high solubility for this compound at an elevated temperature (near the solvent's boiling point) but low solubility at a reduced temperature (e.g., 0-5 °C). This differential solubility is the driving force for crystallization upon cooling.

Other critical properties include:

  • Inertness: The solvent must not react with your compound.

  • Volatility: It should be volatile enough to be easily removed from the final crystals during drying, but not so volatile that it evaporates during the experiment.

  • Safety: The solvent should have a favorable safety profile (low toxicity, high flash point).

  • Crystal Morphology: The solvent can influence the shape and size of the crystals, which is critical for filtration and purity.

FAQ 2: How does the structure of this compound guide my initial solvent choice?

Let's break down the molecule to predict its polarity and solubility behavior:

  • 3,4-difluorophenyl group: This aromatic ring with two highly electronegative fluorine atoms creates a significant dipole moment, lending polarity to this portion of the molecule. It suggests solubility in moderately polar solvents.

  • Ketone (C=O) group: The carbonyl is a classic polar functional group capable of acting as a hydrogen bond acceptor. This reinforces the need for solvents with some degree of polarity.

  • Cyclopentyl group: This is a non-polar, aliphatic hydrocarbon moiety. It contributes a "greasy" character to the molecule, suggesting that highly polar solvents like water may be poor choices on their own.

PART 2: Practical Solvent Screening & Methodology

This section provides a systematic approach to experimentally determining the best solvent.

Experimental Protocol: Systematic Solvent Screening for this compound

Objective: To identify a suitable single-solvent system for crystallization by evaluating solubility at ambient and elevated temperatures.

Materials:

  • This compound (crude material)

  • Test tubes or small vials (e.g., 4 mL) with caps

  • Heating block or hot plate with a sand or water bath

  • Vortex mixer

  • Ice bath

  • A selection of candidate solvents (see Table 1)

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude compound into a series of labeled test tubes.

  • Ambient Solubility Test: To each tube, add a candidate solvent dropwise (e.g., 0.1 mL at a time) while agitating at room temperature. Observe if the solid dissolves. Note the approximate volume of solvent required for complete dissolution. If the compound dissolves readily in a small volume (<0.5 mL), the solvent is likely too good and will result in poor recovery.

  • Hot Solubility Test: For solvents where the compound showed poor to moderate solubility at room temperature, gently heat the mixture in the heating block to near the solvent's boiling point. Add more solvent in small aliquots until the solid completely dissolves. Record the total volume of solvent used.

  • Cooling & Crystallization: Once a saturated solution is achieved at high temperature, allow the vial to cool slowly to room temperature. Do not disturb the vial. Observe for the formation of crystals.

  • Inducing Crystallization (If Necessary): If no crystals form after 30-60 minutes, try scratching the inside of the vial with a glass rod just below the meniscus. This can provide a surface for nucleation.

  • Cold Crystallization: Transfer the vial to an ice bath (0-5 °C) for another 30 minutes to maximize the yield of precipitated solid.

  • Evaluation: Assess the results. The best solvent is one that required heating for dissolution and produced a good yield of crystalline solid (not an oil or amorphous precipitate) upon cooling.

Table 1: Candidate Solvents for Initial Screening
SolventBoiling Point (°C)Polarity Index (Snyder)Rationale for Inclusion
Heptane980.1Non-polar. Likely a poor solvent but excellent candidate for an anti-solvent.
Toluene1112.4Aromatic solvent. May interact favorably with the difluorophenyl ring.
Dichloromethane (DCM)403.1Moderately polar. Often effective for compounds of mixed polarity. Low boiling point is a drawback.
Ethyl Acetate (EtOAc)774.4Medium polarity ester. A very common and effective crystallization solvent.
Acetone565.1Polar aprotic ketone. Its ketone group may compete for interactions.
Isopropanol (IPA)823.9Polar protic alcohol. Hydrogen bonding capability. A good starting point for this class.
Acetonitrile (MeCN)825.8Polar aprotic. Can be a very effective solvent for moderately polar compounds.

PART 3: Troubleshooting Guide & Advanced Strategies

Even with a systematic approach, challenges can arise. This section provides solutions to common problems.

FAQ 3: My compound "oiled out" instead of crystallizing. What does this mean and how do I fix it?

"Oiling out" occurs when the solution becomes supersaturated too quickly or at a temperature above the melting point of the solute in that specific solvent environment. The compound comes out of solution as a liquid phase instead of an ordered solid lattice.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow cooling is paramount. Allow the solution to cool naturally on the benchtop before moving it to a colder environment. Insulating the flask can help.

  • Use a More Dilute Solution: The concentration of your compound may be too high. Re-heat the mixture to dissolve the oil, add 10-20% more solvent, and attempt to cool again.

  • Change Solvents: The solvent may be a poor match. Try a solvent with a slightly different polarity. Often, moving to a less polar solvent can resolve oiling out.

FAQ 4: No crystals are forming, even after cooling and scratching. What are my next steps?

This indicates that the solution is not sufficiently supersaturated or that there is a high energy barrier to nucleation.

Troubleshooting Steps:

  • Concentrate the Solution: Gently evaporate some of the solvent (using a stream of nitrogen or under reduced pressure) to increase the compound's concentration and then attempt to cool again.

  • Introduce a Seed Crystal: If you have a small amount of solid material, add a single tiny crystal to the cooled solution. This provides a template for crystal growth, bypassing the difficult nucleation step.

  • Utilize an Anti-Solvent System: This is a powerful technique. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which your compound is insoluble) until the solution becomes turbid (cloudy). Add a drop or two of the good solvent to clarify, and then allow it to stand. Heptane or hexanes are common anti-solvents for moderately polar compounds dissolved in ethyl acetate or DCM.

Diagram 1: Decision Workflow for Solvent Selection

This diagram illustrates the logical steps from initial screening to troubleshooting.

crystallization_workflow start_node Start: Crude Compound process_node_1 Perform Systematic Solvent Screen Protocol start_node->process_node_1 Select 5-7 candidate solvents (See Table 1) process_node process_node decision_node decision_node outcome_good Optimize & Scale-Up outcome_bad outcome_bad decision_node_1 Good crystals formed? process_node_1->decision_node_1 decision_node_1->outcome_good Yes decision_node_2 What was the outcome? decision_node_1->decision_node_2 No outcome_bad_1 Troubleshoot: 1. Slower Cooling 2. More Solvent 3. Change Solvent decision_node_2->outcome_bad_1 Oiled Out outcome_bad_2 Troubleshoot: 1. Concentrate Solution 2. Add Seed Crystal 3. Try Anti-Solvent decision_node_2->outcome_bad_2 No Solid Formed outcome_bad_1->process_node_1 Re-screen outcome_bad_2->process_node_1 Re-screen / Re-evaluate

Caption: Decision tree for systematic solvent selection and troubleshooting.

References

  • "Crystallization." University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons. (General principles of crystallization are discussed, which are broadly applicable). Link to a relevant discussion: [Link]

  • "Oiling Out." Organic Chemistry Jobs. [Link] (While a forum, it provides a practical discussion of the phenomenon).

  • "Recrystallization." University of Toronto Chemistry Department. [Link]

Validation & Comparative

Comparative Guide: 19F NMR Profiling of the 3,4-Difluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 3,4-difluorophenyl group is a high-value bioisostere in modern drug design, frequently employed to modulate metabolic stability and lipophilicity without significantly altering steric bulk. From an analytical perspective, it offers a distinct 19F NMR signature that serves as a robust handle for structural verification and quantification in complex biological matrices.

This guide objectively compares the spectral performance of the 3,4-difluorophenyl moiety against its common isomers (3,5-difluoro) and mono-substituted analogs, providing validated protocols for distinguishing these motifs.

Mechanistic Insight: The Spin System

To interpret the spectrum accurately, one must understand the underlying spin physics. Unlike isolated fluorine signals (e.g., -CF3), the 3,4-difluorophenyl group forms a strongly coupled second-order spin system, typically ABX or AA'XX' , depending on the symmetry imposed by the substituent at position 1.

The Coupling Network

The defining characteristic of the 3,4-difluoro motif is the strong ortho-fluorine coupling (


), which is absent in the 3,5-isomer.

CouplingNetwork cluster_legend Interaction Types F3 Fluorine-3 (meta to R) F4 Fluorine-4 (para to R) F3->F4 ³J(FF) ≈ 20-25 Hz (Diagnostic) H2 Proton-2 (ortho to R) F3->H2 ⁴J(HF) ≈ 6-8 Hz H5 Proton-5 (meta to R) F3->H5 ⁴J(HF) F4->H5 ³J(HF) ≈ 8-10 Hz Strong Ortho Coupling Strong Ortho Coupling

Figure 1: Spin-spin coupling network of the 3,4-difluorophenyl group. The direct ortho-F-F interaction is the primary spectral identifier.

Comparative Spectral Analysis

The following data compares the 3,4-difluorophenyl group against its primary structural alternatives. All chemical shifts are referenced to CFCl3 (


 ppm).[1][2][3]
Table 1: Diagnostic 19F NMR Parameters[4]
Feature3,4-Difluorophenyl 3,5-Difluorophenyl 4-Fluorophenyl
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
Signal Count 2 Distinct Multiplets 1 Signal (2F integration)1 Signal (1F integration)
Typical Shift (

)
-135 to -155 ppm-108 to -115 ppm-105 to -120 ppm
Primary Coupling

Hz

Hz
N/A (No F-F coupling)
Multiplet Shape Complex ddd or dtTriplet (

)
Multiplet (

)
Metabolic Role Blocks catechol formationBlocks meta-oxidationBlocks para-oxidation
Critical Analysis
  • Differentiation: The presence of a large coupling constant (~22 Hz) is the "smoking gun" for the 3,4-isomer. The 3,5-isomer only exhibits small meta-coupling (<10 Hz), often unresolved in lower-field instruments, appearing as a triplet due to coupling with protons.

  • Electronic Environment: The 3,4-fluorines are more shielded (more upfield, -140 ppm range) compared to the 3,5-fluorines (-110 ppm range) due to the ortho-effect and mesomeric donation resonance patterns.

Experimental Protocol: Quantitative Profiling

To ensure data integrity, especially when quantifying metabolites or impurities, adherence to relaxation parameters is non-negotiable.

Workflow: High-Precision qNMR

This protocol ensures >99% magnetization recovery for accurate integration.

qNMR_Workflow Start Sample Preparation Solvent Select Solvent: DMSO-d6 (Polar) or CDCl3 (Non-polar) *Avoid protic solvents if H-exchange is risk* Start->Solvent T1_Test Inversion Recovery Exp. Determine T1 (typically 1-3s for Ar-F) Solvent->T1_Test Param_Set Set Acquisition Parameters: Relaxation Delay (d1) ≥ 5 × T1 Center Frequency (O1P) ≈ -140 ppm T1_Test->Param_Set Critical Step Acquire Acquire Spectrum NS ≥ 64 (for S/N > 200:1) Param_Set->Acquire Process Processing: LB = 0.3-1.0 Hz Phase & Baseline Correction Acquire->Process Result Integration & Analysis Process->Result

Figure 2: Step-by-step workflow for quantitative 19F NMR acquisition.

Detailed Methodology
  • Sample Preparation: Dissolve 5-10 mg of compound in 0.6 mL of deuterated solvent. Note: DMSO-d6 is preferred for polar drug-like molecules to prevent aggregation, which broadens peaks.

  • Internal Standard: If quantifying, add a known amount of

    
    -trifluorotoluene (
    
    
    
    ppm). Ensure the standard's relaxation time is characterized.
  • Pulse Sequence: Use a standard zg (Bruker) or s2pul (Varian) sequence.

    • Spectral Width (SW): Set to ≥ 200 ppm to capture all F signals without folding.

    • Relaxation Delay (d1): Set to 20 seconds . Aromatic fluorines have long

      
       relaxation times (1.5 - 4.0 s). Setting 
      
      
      
      causes integration errors of 10-20% [1].
    • Offset (O1P): Center at -120 ppm.

  • Processing: Apply exponential window function (LB = 0.5 Hz) to improve signal-to-noise ratio (S/N) before Fourier transform.

Application in Drug Discovery[5]

Metabolic Stability (The "Why")

The 3,4-difluorophenyl group is superior to the 4-fluorophenyl group in preventing metabolic activation.

  • Mechanism: Cytochrome P450 enzymes typically attack electron-rich aromatic rings.

  • The 3,4-Advantage: By blocking two adjacent positions, it prevents the formation of the 3,4-catechol intermediate , a precursor to toxic ortho-quinones which can form covalent adducts with DNA or proteins [2].

  • Lipophilicity: It increases

    
     more than a single fluorine, enhancing membrane permeability, while the dipole moment of the two fluorines can be used to optimize binding affinity in the protein pocket.
    

References

  • Quantitative 19F NMR Spectroscopy Protocol. University of Oxford, Department of Chemistry. [Link]

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. [Link]

  • 19F NMR Chemical Shifts and Coupling Constants. University of California, Santa Barbara (UCSB). [Link]

  • Fluorine in Medicinal Chemistry. Annual Review of Pharmacology and Toxicology. [Link][4]

Sources

IR spectroscopy bands for carbonyl and fluorine in Cyclopentyl 3,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl 3,4-difluorophenyl ketone (CAS 898791-96-3) is a specialized fluorinated building block used in the synthesis of neuroactive pharmaceutical agents and metabolic probes. Its structural uniqueness lies in the specific 3,4-difluoro substitution pattern on the aromatic ring coupled with a cyclopentyl moiety at the carbonyl position.

For researchers and process chemists, distinguishing this specific isomer from its analogs (such as the 2,4-difluoro isomer or the non-fluorinated parent) is critical for maintaining structure-activity relationship (SAR) integrity. This guide provides a technical breakdown of its Infrared (IR) spectral signature, comparing it against common alternatives to establish a self-validating identification protocol.

Part 1: Spectral Signature & Mechanistic Analysis

The IR spectrum of this compound is defined by the interplay between the electron-withdrawing fluorine atoms and the conjugated carbonyl system.

The Carbonyl (C=O) Band: Electronic Tuning

Unlike simple aliphatic ketones (which absorb ~1715 cm⁻¹), this compound is an alkyl aryl ketone . The carbonyl group is conjugated with the benzene ring, which typically lowers the stretching frequency due to resonance (single-bond character).

However, the 3,4-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I). This destabilizes the polarized resonance form (C⁺–O⁻), effectively increasing the double-bond character of the carbonyl compared to the non-fluorinated parent.

  • Predicted Frequency: 1690 – 1700 cm⁻¹

  • Mechanism: The electron-withdrawing nature of the 3,4-difluoro motif counteracts the conjugation lowering effect, shifting the band slightly higher than acetophenone (1686 cm⁻¹) or cyclopentyl phenyl ketone (~1680–1685 cm⁻¹).

The Fluorine (C-F) Fingerprint

The C-F bond is highly polar and exhibits intense stretching vibrations. For 1,2-difluorobenzene derivatives, these bands are diagnostic.

  • Asymmetric C-F Stretch: 1270 – 1290 cm⁻¹ (Strong, Broad)

  • Symmetric C-F Stretch: 1100 – 1150 cm⁻¹

  • Differentiation: These bands are absent in non-fluorinated analogs and appear at distinct frequencies compared to mono-fluoro derivatives (which typically show a single dominant band ~1220 cm⁻¹).

Cyclopentyl Ring Vibrations

The cyclopentyl group adds specific aliphatic signatures that distinguish this molecule from methyl/ethyl analogs.

  • C-H Stretching: 2950 – 2870 cm⁻¹ (Multiple bands due to methylene -CH₂- groups).

  • Ring Breathing/Deformation: ~1450 cm⁻¹ (Scissoring) and weak bands in the 900 – 1000 cm⁻¹ region.

Visualizing the Vibrational Logic

VibrationalLogic Substituents 3,4-Difluoro Pattern Ring Aromatic Ring Substituents->Ring Polarizes Inductive Inductive Withdrawal (-I) Increases k(C=O) Substituents->Inductive Carbonyl Carbonyl (C=O) Ring->Carbonyl Conjugation Resonance Conjugation (+R) Decreases k(C=O) Ring->Resonance Cyclopentyl Cyclopentyl Group Cyclopentyl->Carbonyl Sigma Donation Steric Steric Bulk Minor freq shift Cyclopentyl->Steric Inductive->Carbonyl Dominant Effect (Shift to ~1695 cm⁻¹) Resonance->Carbonyl Base Effect

Figure 1: Mechanistic impact of structural components on the Carbonyl IR frequency. The inductive effect of the difluoro-substitution partially cancels the conjugation effect, resulting in a unique frequency shift.

Part 2: Comparative Analysis

To validate the identity of this compound, it must be compared against its most likely "impostors" or synthetic precursors.

Table 1: Spectral Comparison Matrix
FeatureProduct: this compoundAlternative A: Cyclopentyl Phenyl KetoneAlternative B: 3,4-Difluoroacetophenone
C=O Frequency 1690 – 1700 cm⁻¹ 1680 – 1685 cm⁻¹1690 – 1695 cm⁻¹
C-F Stretch Strong (1270-1290 cm⁻¹) Absent Strong (1270-1290 cm⁻¹)
Aliphatic C-H Complex (Cyclopentyl -CH₂-)Complex (Cyclopentyl -CH₂-)Simple (Methyl -CH₃)
Fingerprint 1,2,4-trisubstituted patternMonosubstituted benzene1,2,4-trisubstituted pattern
Key Distinction High C=O + Strong C-F Low C=O + No C-FHigh C=O + Methyl doublet
Analysis of Alternatives
  • Vs. Cyclopentyl Phenyl Ketone (Precursor/Analog):

    • Differentiation: The most obvious difference is the C-F stretching region (1100–1300 cm⁻¹) . The non-fluorinated analog will be relatively "quiet" in this region, showing only C-C skeletal vibrations. Additionally, the C=O band of the fluorinated product will be shifted 10–15 cm⁻¹ higher due to the electron-withdrawing fluorines.

  • Vs. 3,4-Difluoroacetophenone (Methyl Analog):

    • Differentiation: These two compounds have very similar electronic environments, so their C=O and C-F bands will be nearly identical. The differentiator is the Aliphatic C-H region (2800–3000 cm⁻¹) . Acetophenone derivatives show a characteristic methyl C-H pattern, whereas the cyclopentyl group introduces a more complex set of methylene stretches and a distinct ring-breathing mode near 1450 cm⁻¹.

Part 3: Experimental Protocol (Self-Validating)

Due to the potential for this compound to exist as a viscous oil or low-melting solid, Attenuated Total Reflectance (ATR) is the recommended sampling technique over KBr pellets to avoid moisture contamination and ensure consistent path length.

Workflow: ATR-FTIR Identification
  • System Prep: Clean ATR crystal (Diamond/ZnSe) with isopropanol. Collect background spectrum (air).

  • Sample Loading: Apply ~10 mg of neat sample to the crystal. If solid, apply pressure clamp to ensure contact.

  • Acquisition: Scan range 4000 – 600 cm⁻¹; Resolution 4 cm⁻¹; 16 scans.

  • Validation Check:

    • Step A: Locate C=O peak.[1][2][3] Is it >1685 cm⁻¹? (Yes = Fluorinated/Substituted; No = Check for non-fluorinated).

    • Step B: Check 1270–1290 cm⁻¹. Is there a strong band? (Yes = C-F present).

    • Step C: Check 2800–3000 cm⁻¹.[2] Are there multiple methylene bands? (Yes = Cyclopentyl; No/Simple = Possible Methyl ketone).

ExperimentalWorkflow Start Start: Unknown Sample Acquire Acquire ATR Spectrum (4000-600 cm⁻¹) Start->Acquire CheckCO Check C=O Band (1680-1700 cm⁻¹) Acquire->CheckCO CheckCF Check C-F Region (1200-1300 cm⁻¹) CheckCO->CheckCF Band Present CheckCH Check Aliphatic C-H (Cyclopentyl vs Methyl) CheckCF->CheckCH Strong Band ResultNonFluoro Suspect: Non-fluorinated Analog CheckCF->ResultNonFluoro Weak/Absent ResultProduct Confirmed: This compound CheckCH->ResultProduct Complex (-CH2-) ResultMethyl Suspect: Methyl Analog (Acetophenone) CheckCH->ResultMethyl Simple (-CH3)

Figure 2: Logical decision tree for validating the identity of the compound using IR spectral features.

References

  • NIST Chemistry WebBook. Infrared Spectra of Acetophenone and Fluorinated Derivatives. National Institute of Standards and Technology.[4] Available at: [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Ketones: Saturated and Aromatic. (2022).[5] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups: Carbonyls and Aryl Halides. Available at: [Link][6][7][8][9][10][11][12][13]

Sources

Safety Operating Guide

Personal protective equipment for handling Cyclopentyl 3,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5][6][7]

You are handling Cyclopentyl 3,4-difluorophenyl ketone (often an intermediate in the synthesis of enzyme inhibitors or GPCR ligands). As a researcher, you must recognize that while this specific molecule may lack a comprehensive toxicological dossier, its structural class—fluorinated aromatic ketones —presents specific, predictable hazards.

The Core Hazard: The combination of the lipophilic cyclopentyl ring and the fluorinated phenyl group facilitates dermal absorption. Once absorbed, the ketone moiety acts as a local irritant, while the fluorinated aromatic system can exhibit metabolic stability, potentially prolonging systemic exposure. Furthermore, organic ketones are notorious for permeating standard laboratory glove materials rapidly.

Operational Directive: Treat this compound as a Bioactive Irritant (H315, H319, H335). Do not handle on open benchtops. All transfers must occur within a certified chemical fume hood.

Hazard Identification & "Read-Across" Assessment[8]

Since specific toxicological data for this exact intermediate is often proprietary or limited, we utilize Read-Across Assessment from the structural analog Cyclopropyl 3,4-difluorophenyl ketone (CAS 898790-32-4).

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]Zero-tolerance for hand-to-mouth contact; wash hands immediately after doffing gloves.
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Compound is lipophilic; it will defat skin and cause dermatitis upon contact.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Crystalline dust or liquid splash can cause corneal injury.
STOT - SE H335 May cause respiratory irritation.[4]Inhalation Risk: Dust or aerosols will inflame the upper respiratory tract.

Critical Note: As a drug intermediate, assume unknown pharmacological activity. The 3,4-difluoro substitution pattern is frequently used to block metabolic oxidation in drug candidates, potentially increasing the compound's half-life in the body if absorbed [1].

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against aromatic ketones for prolonged periods. Ketones swell and degrade nitrile rubber, reducing breakthrough time to minutes.

Tiered PPE Strategy
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Standard) Double Nitrile Gloves (min 5 mil outer).Protocol: Change immediately upon any splash.Nitrile offers fair splash protection but poor permeation resistance against ketones. Double gloving provides a visual breach indicator and a buffer layer [2].
Hand (Spill/High Risk) Silver Shield® (Laminate) or Butyl Rubber .Laminate films provide >4-hour breakthrough time for ketones and aromatics. Mandatory for spill cleanup >10 mL.
Respiratory Fume Hood (Face velocity: 80–100 fpm).Backup: N95 (Particulate) if solid; Half-mask with OV/P100 cartridges if outside hood.Engineering controls (hood) are primary. Respirators are only for emergency egress or hood failure scenarios.
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses with side shields are insufficient for liquid handling due to the risk of splash migration.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron (if scaling up >50g).Prevents clothing contamination.[5][2][6][3][7][8][9] The lipophilic nature of the compound means it will bind to synthetic clothing fibers.

Operational Protocol: The "Safe Handling Lifecycle"

This protocol is designed to eliminate static discharge (a risk with organic powders) and minimize aerosol generation.

Phase A: Preparation & Weighing
  • Static Control: If the substance is a solid, use an ionizing fan or anti-static gun during weighing. Fluorinated powders often carry high static charges, leading to "flying powder" and bench contamination.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Solvent Selection: When dissolving, avoid highly volatile ethers if possible; use solvents with higher flash points (e.g., Ethyl Acetate, DMF) to reduce vapor pressure during transfer, unless the reaction dictates otherwise.

Phase B: Reaction Setup
  • Closed Systems: All reactions involving this ketone should be run in closed vessels (round bottom flasks with septa).

  • Pressure Relief: If heating, ensure a reflux condenser and an inert gas line (Nitrogen/Argon) are attached to prevent pressure buildup of solvent vapors.

Phase C: Quench & Workup
  • Phase Separation: During extraction (e.g., DCM/Water), remember that the fluorinated ketone will partition heavily into the organic phase. Treat the organic layer as the primary hazard.

  • Rotary Evaporation: When stripping solvents, the ketone may co-distill if the vacuum is too strong or the bath too hot. Use a bump trap. Vent the rotovap pump exhaust into a fume hood , not into the open lab.

Visualization: Safety Workflow & Logic

The following diagram illustrates the critical decision nodes for handling this compound, specifically focusing on the "Breakthrough" logic for glove selection.

SafetyWorkflow Start Start: Handling Cyclopentyl 3,4-difluorophenyl ketone StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Oil / Solution StateCheck->Liquid StaticRisk RISK: Static Discharge & Dust Inhalation Solid->StaticRisk PermeationRisk RISK: Glove Permeation (Ketone Attack) Liquid->PermeationRisk Control_Solid Control: Ionizer + Powder Hood/Enclosure StaticRisk->Control_Solid Control_Liquid Control: Double Nitrile (Change <5 mins after splash) PermeationRisk->Control_Liquid Disposal Disposal: Halogenated Organic Waste Stream Control_Solid->Disposal Spill Is there a Spill >10mL? Control_Liquid->Spill MajorSpill Action: Evacuate Area Don Silver Shield® Gloves Spill->MajorSpill Yes MinorSpill Action: Absorb with Vermiculite Double Nitrile (Change often) Spill->MinorSpill No MajorSpill->Disposal MinorSpill->Disposal

Figure 1: Decision logic for PPE selection and spill response based on physical state and volume.

Emergency & Disposal Logistics

Spill Response (Self-Validating Protocol)
  • Assess: If the spill is outside the hood and >50mL, evacuate. The respiratory irritation risk (H335) outweighs the need to save the experiment.

  • Isolate: Turn off ignition sources. This is an organic ketone; while flash points vary, they are combustible.

  • Absorb: Do not use paper towels (combustible). Use vermiculite or diatomaceous earth .[1][2]

  • Decontaminate: Wash the surface with a dilute surfactant (soap/water). Do not use bleach (potential reaction with other organics) or acetone (spreads the contamination).

Disposal Plan
  • Waste Stream: Halogenated Organic Waste .

    • Why? The presence of Fluorine atoms (F) classifies this strictly as halogenated. Mixing this with non-halogenated solvents can result in heavy fines from waste haulers and complicates incineration processes.

  • Labeling: Clearly mark containers with "Contains Fluorinated Organics."

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • ChemScene. (n.d.). Safety Data Sheet: Cyclopropyl(3,4-difluorophenyl)methanone (Analog). Retrieved October 26, 2023.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Ketones. United States Department of Labor.

Sources

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